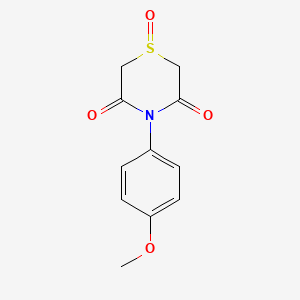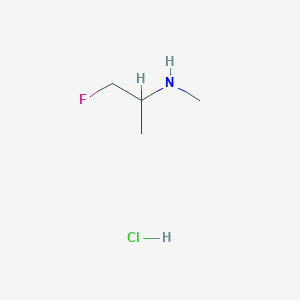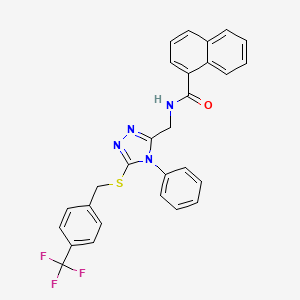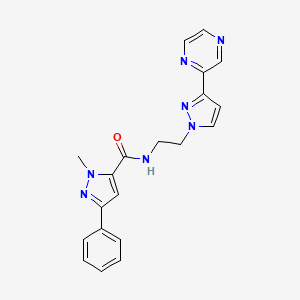![molecular formula C29H26N4O3S B2498847 N-bencil-2-((3-(4-etoxi fenil)-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamida CAS No. 2034315-01-8](/img/structure/B2498847.png)
N-bencil-2-((3-(4-etoxi fenil)-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of pyrrolopyrimidine derivatives, including N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, is significant due to their potential biological activities and applications in medicinal chemistry. Such compounds are often explored for their antitumor, antibacterial, and enzyme inhibitory properties, demonstrating the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in drug design.
Synthesis Analysis
Synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For example, Gangjee et al. (2005) described the synthesis of classical antifolates, highlighting a concise sequence that could be analogous to the synthesis of our target compound (Gangjee, Lin, Kisliuk, & McGuire, 2005). These procedures often involve the construction of the pyrrolopyrimidine core followed by subsequent modifications, such as thioether linkage formation, which is critical for the final compound.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, often modified with various substituents that affect the compound's properties and biological activity. X-ray crystallography studies, such as those by Subasri et al. (2016), provide insight into the conformational aspects and intramolecular interactions of these compounds, which are crucial for their biological function (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos con estructuras similares a la N-bencil-2-((3-(4-etoxi fenil)-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamida han sido probados por sus propiedades antioxidantes . Han mostrado una interacción significativa con el radical libre estable DPPH (radical 1,1-difenil-2-picrilhidrazilo) y el compuesto azo soluble en agua AAPH (2,2′-azobis (2-amidinopropano) dihidrocloruro) .
Actividad antiinflamatoria
Estos compuestos también han demostrado actividad antiinflamatoria al inhibir la lipooxigenasa de soja (LOX) . Esto sugiere aplicaciones potenciales en el tratamiento de condiciones inflamatorias.
Agentes antitumorales
Los compuestos con estructuras similares se han investigado por su potencial como agentes antitumorales. Esto sugiere que la this compound también podría tener aplicaciones potenciales en el tratamiento del cáncer.
Inhibición enzimática
Estos compuestos se han estudiado como inhibidores de enzimas como la dihidrofolato reductasa (DHFR) y la timidilato sintetasa (TS). Estas enzimas están involucradas en la síntesis y reparación del ADN, y su inhibición se puede utilizar para tratar ciertos tipos de cáncer.
Actividad antiviral
Los derivados del indol, que comparten una estructura similar con el compuesto en cuestión, han mostrado actividad antiviral . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones virales.
Actividad antidiabética
Los derivados del indol también han demostrado actividad antidiabética . Esto sugiere aplicaciones potenciales en el tratamiento de la diabetes.
Direcciones Futuras
Future research could focus on increasing the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesizing new potentially biologically active substances on their basis . Additionally, the development of more effective synthetic methods and the exploration of the compound’s potential pharmacological activities could be areas of interest .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolo[3,2-d]pyrimidine core, which is a heterocyclic aromatic organic compound. Compounds with this core have been found to exhibit various biological activities and could potentially interact with a variety of biological targets .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Pyrrolopyrimidine derivatives have been associated with various biological activities, suggesting they might interact with multiple biochemical pathways .
Propiedades
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-23-15-13-22(14-16-23)33-28(35)27-26(24(18-31-27)21-11-7-4-8-12-21)32-29(33)37-19-25(34)30-17-20-9-5-3-6-10-20/h3-16,18,31H,2,17,19H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKICGVIWVNWHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)
![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)


![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)



![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)